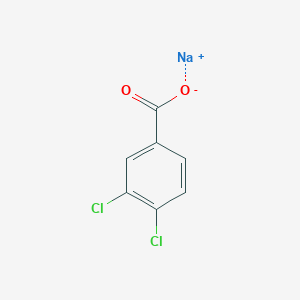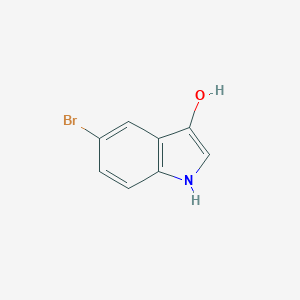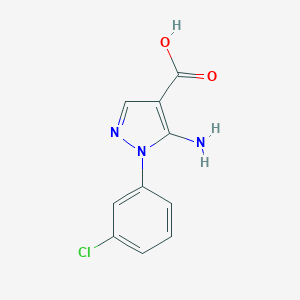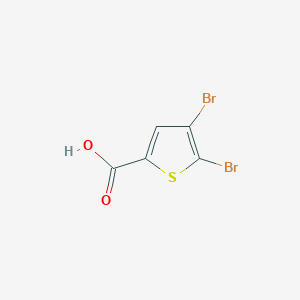![molecular formula C7H10INO B180824 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one CAS No. 100556-58-9](/img/structure/B180824.png)
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one, also known as IHCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science.
Wirkmechanismus
The mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is not fully understood. However, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. Therefore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Biochemical and Physiological Effects:
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been shown to have a low toxicity profile in vitro and in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it suitable for various biological and chemical assays. Another advantage is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is its relatively high cost compared to other compounds with similar activities.
Zukünftige Richtungen
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has several potential future directions for scientific research. One of the future directions is to study its potential application as a building block for the synthesis of new materials with unique properties. Another future direction is to study its potential application as a catalyst in various organic reactions. Furthermore, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one may be studied for its potential application in the treatment of various diseases, including cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential side effects in vivo.
Conclusion:
In conclusion, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its potential applications in various fields, including medicine and material science. 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities, and has a low toxicity profile in vitro and in vivo studies. However, further studies are needed to fully understand the mechanism of action of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been achieved using different methods, including the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine in the presence of a base, and the reaction of 1-benzyl-4-hydroxy-2,5-pyrrolidinedione with iodine and N-bromosuccinimide. Both of these methods have been reported to yield high purity and high yield of 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been reported to exhibit anticancer and anti-inflammatory activities. In material science, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been studied for its potential application as a building block for the synthesis of new materials. In catalysis, 6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one has been used as a catalyst in various organic reactions.
Eigenschaften
CAS-Nummer |
100556-58-9 |
|---|---|
Produktname |
6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one |
Molekularformel |
C7H10INO |
Molekulargewicht |
251.06 g/mol |
IUPAC-Name |
6-iodo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H10INO/c8-5-2-1-4-3-6(10)9-7(4)5/h4-5,7H,1-3H2,(H,9,10) |
InChI-Schlüssel |
XGDVTFSPDUYSFT-UHFFFAOYSA-N |
SMILES |
C1CC(C2C1CC(=O)N2)I |
Kanonische SMILES |
C1CC(C2C1CC(=O)N2)I |
Synonyme |
8-exo-iodo-2-azabicyclo[3.3.0]octane-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Phenylmethoxy)acetyl]-L-phenylalanine](/img/structure/B180743.png)
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B180744.png)











